molecular formula C23H20N2O6 B4039579 2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate

2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate

Cat. No.: B4039579
M. Wt: 420.4 g/mol
InChI Key: SUHLNEJZDGCNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C23H20N2O6 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.13213636 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenic Potential and Active Oxygen Generation

Studies have shown that autoxidation of active metabolites of naphthylamine and aminoazo dyes, closely related to the compound , can generate hydrogen peroxide (H2O2) and superoxide anion (O-.2). These findings suggest a possible role of free radicals and subsequently formed active oxygens in aromatic amine carcinogenesis, which could be relevant for assessing the safety and environmental impact of similar compounds (Nakayama et al., 1983).

Fluorescent Probes for β-Amyloid

A novel fluorescent probe for β-amyloids, sharing structural motifs with the compound , was synthesized and showed high binding affinities toward Aβ(1–40) aggregates in vitro. This study illustrates the compound's potential application in molecular diagnostics for Alzheimer’s disease, highlighting how structural analogues can serve as powerful tools for understanding and diagnosing neurodegenerative diseases (Huan-bao Fa et al., 2015).

Organotin Compounds for OLEDs

Research into organotin compounds derived from Schiff bases, related to the structural framework of the specified compound, has shown potential applications in organic light-emitting diodes (OLEDs). These compounds' synthesis and photophysical characterization indicate their utility in developing advanced materials for electronic and photonic devices, suggesting a pathway for utilizing similar compounds in OLED technology (García-López et al., 2014).

Antibacterial Activity of Schiff Base Complexes

A study on Schiff base complexes, which are structurally related to the given compound, has explored their antibacterial activity against both Gram-positive and Gram-negative bacteria. This research suggests potential applications of similar compounds in developing new antibacterial agents, highlighting the importance of structural manipulation to achieve desired biological activities (Zoubi et al., 2017).

Photophysical Properties Enhancement

Another study focused on postfunctionalization of polythiophenes to study electronic and steric effects on optical properties, which can be relevant to understanding how modifications to similar compounds like "2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate" could affect their optical and photophysical properties. Enhancing solid-state emission through molecular control suggests a methodology for tuning the properties of similar compounds for specific applications (Li et al., 2002).

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 4-(4-methyl-2-nitroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-15-6-9-19(20(12-15)25(29)30)24-22(27)10-11-23(28)31-14-21(26)18-8-7-16-4-2-3-5-17(16)13-18/h2-9,12-13H,10-11,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLNEJZDGCNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate
Reactant of Route 2
2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate
Reactant of Route 6
2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.